![molecular formula C12H12O2 B1609966 2,2-Dimethyl-2H-chromene-6-carbaldehyde CAS No. 69964-40-5](/img/structure/B1609966.png)
2,2-Dimethyl-2H-chromene-6-carbaldehyde
Overview
Description
2,2-Dimethyl-2H-chromene-6-carbaldehyde is a chemical compound with the CAS Number: 69964-40-5 . It has a molecular weight of 188.23 and its IUPAC name is this compound . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12O2/c1-12(2)6-5-10-7-9(8-13)3-4-11(10)14-12/h3-8H,1-2H3 . This code provides a detailed description of the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound is stored at 4 degrees Celsius .Scientific Research Applications
Synthesis and Characterization
- The Vilsmeier reagent was used on 7-methoxy-2,2-dimethylchroman-4-one and its analogs to produce 4-chlorochromene-3-carbaldehydes and 4-chloro-2H-chromenes. These compounds have significant synthetic value due to their potential for hydrolysis back to chroman-4-one (Brown, Marcus, & Anastasis, 1985).
Biological Applications
- A study expanded the chemical territory of 2,2-dimethyl-2H-chromene by utilizing its hydroxy aldehyde group as a synthetic handle. The newly synthesized compounds exhibited inhibitory effects on anoctamin1 (ANO1), a target in various carcinomas, suggesting potential applications in cancer treatment (Seo et al., 2020).
Antimicrobial Activity
- 6-Hydroxy-2-oxo-2H-chromene-4-carbaldehyde and its derivatives were used in multicomponent reactions to create pharmacophoric-motif conjugates, which showed remarkable antimicrobial activity against different classes of bacteria and fungi (El Azab, Youssef, & Amin, 2014).
Photochromic Properties
- The photochromic properties of dimethyl 6-aryl-2,2-dimethyl-2H-chromene-7,8-dicarboxylates were studied, revealing their strong resistance to photodegradation and the stabilization of colored forms by methoxycarbonyl groups (Maggiani, Tubul, & Brun, 2000).
Synthesis of Diverse Derivatives
- The synthesis of novel 2H-chromene derivatives bearing phenylthiazolidinones was achieved using microwave-assisted methods, highlighting the versatility of 2,2-dimethyl-2H-chromene in synthesizing diverse chemical structures (Yan, 2010).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335, H412 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and is harmful to aquatic life with long lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Mechanism of Action
Mode of Action
It has been suggested that the chromene skeleton of the compound plays a vital role in its potency .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For 2,2-Dimethyl-2H-chromene-6-carbaldehyde, it is known that the compound should be stored in a sealed container in a dry environment . .
properties
IUPAC Name |
2,2-dimethylchromene-6-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-12(2)6-5-10-7-9(8-13)3-4-11(10)14-12/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSKIIMVDTYOLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446789 | |
Record name | 2,2-Dimethyl-2H-1-benzopyran-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
69964-40-5 | |
Record name | 2,2-Dimethyl-2H-1-benzopyran-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethyl-2H-chromene-6-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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